molecular formula C8H12N2O B1391352 5-(Ethoxymethyl)pyridin-2-amine CAS No. 782431-91-8

5-(Ethoxymethyl)pyridin-2-amine

Cat. No. B1391352
M. Wt: 152.19 g/mol
InChI Key: NAYXZUAKLJFPDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Ethoxymethyl)pyridin-2-amine involves introducing an ethoxymethyl group to the pyridine ring. Specific synthetic methods may vary, but one approach could be the reaction of pyridyl amine with an appropriate aldehyde or ketone. Further optimization and characterization are essential for efficient synthesis .


Molecular Structure Analysis

The molecular structure of 5-(Ethoxymethyl)pyridin-2-amine consists of a pyridine ring substituted with an ethoxymethyl group at position 5. The nitrogen atom in the pyridine ring contributes to its unique properties and reactivity .


Chemical Reactions Analysis

  • Cross-coupling reactions : For instance, coupling with methyl ketones or other pyridin-2-amines to form diverse derivatives .
  • Oxidative amidation : Grignard reagents react with pyridine N-oxides, followed by acetic anhydride treatment, yielding 2-substituted pyridines .

Scientific Research Applications

Biocatalysis and Chemical Synthesis

Pyridinamines, including compounds like 5-(Ethoxymethyl)pyridin-2-amine, are valuable intermediates in the chemical industry. They are utilized as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. Enzymatic methods or whole-cell catalysis, such as with Burkholderia sp. MAK1, are promising for the regioselective oxyfunctionalization of pyridine derivatives, offering efficient pathways for synthesizing hydroxylated pyridines (Stankevičiūtė et al., 2016).

Catalysis and Material Science

Palladium complexes, derived from pyridine-based ligands similar to 5-(Ethoxymethyl)pyridin-2-amine, have been synthesized for applications in catalysis. These complexes demonstrate potential as selective catalysts in processes like ethylene dimerization, which is crucial in petrochemical industries (Nyamato et al., 2015).

Green Chemistry

In green chemistry, methods for synthesizing chromenopyridines, which can be related to 5-(Ethoxymethyl)pyridin-2-amine structures, are developed with an emphasis on environmentally friendly processes. Such methods avoid the use of catalysts and solvents, contributing to sustainable chemical practices (Gupta & Khurana, 2017).

Pharmaceutical and Biomedical Applications

Derivatives of aminopyridines, including those structurally related to 5-(Ethoxymethyl)pyridin-2-amine, have been studied for their potential biomedical applications. This includes their use as antimicrobial agents, where different structural modifications can influence their efficacy against bacteria (Choudhari et al., 2009).

properties

IUPAC Name

5-(ethoxymethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYXZUAKLJFPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666901
Record name 5-(Ethoxymethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)pyridin-2-amine

CAS RN

782431-91-8
Record name 5-(Ethoxymethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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